molecular formula C11H19NO5 B2661010 Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate CAS No. 67706-68-7

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No.: B2661010
CAS No.: 67706-68-7
M. Wt: 245.275
InChI Key: MFRFJFDLZKHOFX-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base. The reaction proceeds as follows:

    Starting Materials: Ethyl acetoacetate and tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

    Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Reduction: Reduction of the keto group yields the corresponding alcohol.

    Substitution: Substitution of the ethyl ester yields various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing amino acid derivatives.

    Bioconjugation: The compound is used in the preparation of bioconjugates, where it helps in attaching biomolecules to various substrates.

    Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate primarily involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides. The keto group and the ester group also offer sites for further chemical modifications, making the compound highly versatile in synthetic applications.

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate can be compared with other Boc-protected amino acid derivatives, such as:

    Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a butanoate backbone.

    Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Contains a simpler structure with an acetate backbone.

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group, adding aromaticity to the structure.

Uniqueness

This compound is unique due to its combination of functional groups, which provide multiple sites for chemical modifications. The presence of both the Boc-protected amino group and the keto group allows for diverse synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-9(14)6-8(13)7-12-10(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRFJFDLZKHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67706-68-7
Record name 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Referenced: J. Med. Chem. 2008, 51 (3), 487-501. At RT, 1,1′-carbonyldiimidazole (13.88 g, 86 mmol) was added to a solution of N-Boc-glycine (Sigma-Aldrich Chemical Company, Inc.) (10.00 g, 57.1 mmol) in THF (200 mL) and the mixture was stirred for 3 h. Magnesium chloride (10.87 g, 114 mmol) and potassium ethyl malonate (Sigma-Aldrich Chemical Company, Inc.) (19.43 g, 114 mmol) were added and the resulting suspension was heated in an oil bath at 50° C. for 18 h. The reaction mixture was concentrated under reduced pressure. The off-white residue was treated with EtOAc (300 mL), then washed sequentially with 5% sodium bisulfate (2×25 mL), saturated NaHCO3 (2×50 mL), and brine (25 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The crude material was purified by chromatography through a Thomson Single Step pre-packed silica gel column (160 g, eluted with a gradient of 0-75% EtOAc in hexanes) to provide ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (10.33 g, 42.1 mmol, 74% yield) as a colorless viscous oil after drying under vacuum overnight. 1H NMR (400 MHz, CDCl3) δ ppm 5.16 (1H, d, J=5.7 Hz), 4.21 (2H, m), 4.08-4.16 (2H, m), 3.48 (2H, s), 1.45 (9H, s), 1.29 (3H, m). m/z (ESI, +ve) 268.0 (M+Na)+.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10.87 g
Type
reactant
Reaction Step Three
Name
potassium ethyl malonate
Quantity
19.43 g
Type
reactant
Reaction Step Three

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